2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid
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Overview
Description
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid, also known as 3,5-dihydro-2H-pyridine-2,6-dione-2-acetic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
- A novel compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, related to 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid, was synthesized and characterized. This synthesis involved reactions of 2-hydroxypyridine and chloroacetic acid. The compound was analyzed using elemental analysis, IR spectrum, and X-ray diffraction, highlighting its ketonic configuration and one-dimensional chain structure (Zhao Jing-gui, 2005).
Structural Studies
- (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines, showing potential for diverse applications in molecular conformations and structures. This was demonstrated through NMR spectral and X-Ray data (W. Chui et al., 2004).
Molecular Properties and Quantum Chemical Analysis
- DFT and quantum-chemical calculations were performed on molecules related to this compound, such as {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid. These studies provide insights into the electronic properties like HOMO, LUMO energy, and molecular densities, relevant for understanding the chemical behavior and potential applications of these compounds (M. Bouklah et al., 2012).
Synthesis Techniques and Mechanisms
- Various synthesis techniques involving similar compounds have been developed. For example, the synthesis of 1,4-dihydropyridines from methyl propiolate, aromatic aldehydes, and ammonium acetate in acetic acid. These methods and the resulting products could potentially be adapted or be informative for working with this compound (Tomy Chennat & U. Eisner, 1975).
Crystallographic Studies
- Crystal structure studies, such as the analysis of the fluroxypyr and triclopyr, both containing pyridine structures similar to this compound, provide valuable insights into intermolecular interactions and structural configurations. These findings can be instrumental in understanding the solid-state properties and potential applications of this compound (Hyunjin Park et al., 2016; Seonghwa Cho et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme aldose reductase (alr2) .
Mode of Action
It’s suggested that the carboxylic group in similar compounds plays a key role in their outstanding activity .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the enzyme aldose reductase (alr2), which plays a crucial role in the polyol pathway .
Result of Action
Similar compounds have shown high inhibitory efficacy with attractive ic 50 values .
Properties
IUPAC Name |
2-(6-oxo-1H-pyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-6)3-7(10)11/h1-2,4H,3H2,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPJULDZLXWTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158155-12-5 |
Source
|
Record name | 2-(6-oxo-1,6-dihydropyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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